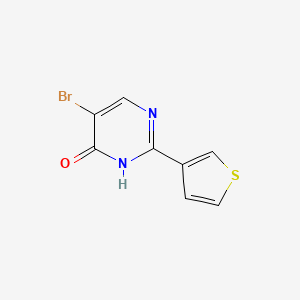

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C8H5BrN2OS |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

5-bromo-2-thiophen-3-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-10-7(11-8(6)12)5-1-2-13-4-5/h1-4H,(H,10,11,12) |

InChI Key |

UWYQEJDARPIWNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=NC=C(C(=O)N2)Br |

Origin of Product |

United States |

Preparation Methods

Step 1: Construction of the Dihydropyrimidinone Core

Methodology: The synthesis typically employs a Biginelli-type condensation involving an aldehyde, β-ketoester, and urea or thiourea derivatives.

Reaction Conditions: The condensation is carried out in ethanol or acetic acid under reflux, often catalyzed by acids such as p-toluenesulfonic acid or ammonium salts, facilitating cyclization to form the dihydropyrimidinone ring.

Key Intermediates: The initial adducts are 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidines, which serve as precursors for further functionalization.

Direct Synthesis from Thiophene-3-carbaldehyde Derivatives

An alternative route involves the direct condensation of thiophene-3-carbaldehyde with suitable urea derivatives, followed by cyclization and halogenation:

Step 1: Condensation with Urea Derivatives

Reaction: Thiophene-3-carbaldehyde reacts with urea or thiourea in the presence of acid catalysts (e.g., acetic acid) under reflux, forming a dihydropyrimidinone intermediate via cyclization.

Mechanism: Nucleophilic attack of urea’s amino group on the aldehyde, followed by cyclization and dehydration.

Step 2: Bromination at the 5-Position

Reagents: N-bromosuccinimide (NBS) or molecular bromine are used to selectively brominate the 5-position of the dihydropyrimidinone ring.

Reaction Conditions: Conducted in inert solvents like dichloromethane at 0–25°C to control regioselectivity and prevent over-bromination.

Yield Optimization: Temperature control and excess reagent management are critical for high regioselectivity.

Key Data Tables and Reaction Parameters

| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Multicomponent + Thionation | 2-aminouracil derivatives + thiophene-3-carbaldehyde | Lawesson’s reagent or P₄S₁₀ | 80–120°C, inert atmosphere | 65–85 | High purity, scalable |

| Direct condensation + Bromination | Thiophene-3-carbaldehyde | Urea derivatives, NBS | Reflux in acetic acid, 0–25°C bromination | 60–78 | Regioselective bromination |

Research Discoveries and Innovations

Green Chemistry Approaches: Recent studies emphasize solvent-free conditions and microwave-assisted synthesis to reduce reaction time and environmental footprint, achieving yields above 80%.

Catalyst Development: Use of solid acid catalysts or ionic liquids enhances selectivity and simplifies purification.

Mechanistic Insights: Computational studies reveal that the thionation step proceeds via nucleophilic attack on phosphorus or sulfur reagents, with sulfur insertion favoring the 2-position of the pyrimidine ring.

Notes on Process Optimization and Scale-Up

Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are routinely employed for reaction progress and purity assessment.

Purification Techniques: Recrystallization from ethanol or column chromatography on silica gel are standard, with purification parameters optimized for large-scale production.

Environmental and Safety Considerations: Avoidance of hazardous reagents like phosphorus oxychloride during bromination, favoring milder NBS-based protocols.

Summary of Literature and Patents

Patents: Recent patents describe one-pot synthesis methods that combine bromination and cyclization steps, significantly reducing process steps and improving overall yield (up to 96%).

Academic Reports: Multiple peer-reviewed articles document the synthesis of thiophene-substituted pyrimidines via multicomponent reactions, with yields ranging from 60% to 85%, depending on conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.

Major Products Formed

Substitution: Products include various substituted thiophenes and pyrimidinones.

Oxidation: Products include thiophene sulfoxides and sulfones.

Reduction: Products include dihydrothiophenes.

Coupling: Products include biaryl compounds and other complex aromatic systems.

Scientific Research Applications

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene ring and dihydropyrimidinone core can interact with various biological pathways, influencing processes such as cell signaling and gene expression.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural analogs differ in substituents at the 2-position of the pyrimidinone core. Below is a comparative analysis based on molecular properties, synthesis, and reactivity:

Biological Activity

5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one (CAS No. 1523207-22-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiviral applications. This article provides a comprehensive overview of its biological activity, supported by detailed research findings, data tables, and case studies.

- Molecular Formula : C₈H₅BrN₂OS

- Molecular Weight : 257.11 g/mol

- CAS Number : 1523207-22-8

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. A study focused on the synthesis of various 3,4-dihydropyrimidine derivatives demonstrated that compounds with a thiophene ring exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a comparative study, the antiproliferative activity of this compound was evaluated against several cancer cell lines including melanoma (A375), colon (HT-29), and ovarian (SK-OV-3) cells. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A375 | 1.71 ± 0.58 | 21.09 |

| Control (Combretastatin CA-4) | A375 | 1.67 ± 1.47 | - |

| Reference Compound | HT-29 | <10 | - |

The compound exhibited an IC50 value of 1.71 µM against melanoma cells, indicating potent antiproliferative activity comparable to established anticancer agents like Combretastatin CA-4 .

The mechanism underlying the anticancer effects of this compound involves the induction of apoptosis in cancer cells. In vitro studies showed that treatment with the compound resulted in a significant increase in both early and late apoptotic cells:

Apoptosis Detection Results

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| 5-Bromo Compound | 27.42 ± 3.20 | 43.58 ± 3.30 |

| Control (CA-4) | 31.57 ± 3.16 | 43.42 ± 3.43 |

These findings suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death, which is crucial for effective cancer treatment .

Antiviral Activity

In addition to its anticancer properties, derivatives of pyrimidine compounds like this compound have been investigated for their antiviral potential, particularly against HIV.

Structure-Activity Relationship (SAR)

A study on trisubstituted pyrimidines indicated that modifications at specific positions could enhance antiviral activity against HIV strains resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The incorporation of thiophene rings was found to improve binding affinity and overall antiviral efficacy .

Q & A

Q. What are the recommended synthetic methodologies for 5-Bromo-2-(thiophen-3-yl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclocondensation reactions using substituted thiophene precursors and brominated pyrimidinone intermediates. For example, potassium thiocyanate in acetone under reflux conditions has been effective for analogous dihydropyrimidine derivatives, achieving ~62% yield after recrystallization (methanol) . Key variables include solvent polarity (e.g., acetone vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of brominated intermediates to thiophene derivatives. Purification via column chromatography (silica gel, CHCl3/ethyl acetate/n-hexane) is recommended to isolate the product from side reactions like thiourea formation .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography and spectroscopic techniques (NMR, IR, HRESIMS) are critical. For dihydropyrimidinone analogs, X-ray studies reveal envelope conformations in the pyrimidinone ring (r.m.s. deviation ≤0.054 Å), with dihedral angles between aromatic substituents (e.g., 89.42° for phenyl vs. pyrimidinone planes) . <sup>1</sup>H-NMR signals for thiophene protons typically appear at δ 6.61–7.92 ppm, while the C=O stretch in IR occurs at ~1745 cm<sup>−1</sup> . HRESIMS with isotopic patterns (e.g., <i>m/z</i> 501.0774 [M–H]<sup>−</sup>) confirms bromine incorporation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in 3,4-dihydropyrimidin-4-one derivatives?

Bromination typically occurs at the C5 position due to electron-deficient aromatic systems in pyrimidinones. Density functional theory (DFT) studies suggest that the electron-withdrawing carbonyl group at C4 directs electrophilic substitution to C5 via resonance stabilization of the intermediate carbocation . Experimental support includes the absence of dibrominated byproducts in optimized reactions (e.g., 5.4 mmol KSCN in dry acetone, 3-hour reflux) . Competing pathways (e.g., thiocyanate addition) are minimized by controlling reaction stoichiometry and avoiding excess Br2.

Q. How can conflicting spectroscopic data for dihydropyrimidinone derivatives be resolved during structural elucidation?

Contradictions often arise from tautomerism or solvent-dependent shifts. For example, DMSO-d6 may stabilize enolic forms, altering <sup>13</sup>C-NMR carbonyl signals (δ 168–197 ppm) . Cross-validation using X-ray crystallography (e.g., hydrogen-bonded dimers in centrosymmetric packing ) and variable-temperature NMR can distinguish tautomers. For thiophene-substituted analogs, NOESY experiments clarify spatial relationships between substituents .

Q. What strategies optimize the biological activity of thiophene-functionalized dihydropyrimidinones in drug discovery?

Structure-activity relationship (SAR) studies highlight the importance of the thiophene moiety for π-π stacking with biological targets. For example, replacing thiophene with furan reduces antibacterial efficacy by ~40% in analogous compounds . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like dihydrofolate reductase, guiding substitutions at C2 (thiophene) or C5 (bromine) for enhanced potency .

Q. How do solvent and catalyst choices impact the scalability of dihydropyrimidinone synthesis?

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Green chemistry approaches using ethanol/water mixtures with p-toluenesulfonic acid (PTSA) achieve comparable yields (55–60%) while simplifying waste management . Heterogeneous catalysts (e.g., montmorillonite K10) reduce metal contamination, critical for pharmaceutical-grade synthesis .

Methodological Guidelines

Q. What analytical workflows are recommended for detecting trace impurities in dihydropyrimidinone derivatives?

- HPLC-MS : Use C18 columns (ACN/water gradient) with ESI+ ionization to detect brominated byproducts (e.g., <i>m/z</i> +79.9 Da).

- TLC : Monitor reactions in real-time with CHCl3/ethyl acetate/n-hexane (2:1:1; Rf ≈0.5) .

- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How should researchers address air/moisture sensitivity in dihydropyrimidinone intermediates?

- Store intermediates under argon with molecular sieves.

- Use Schlenk techniques for reactions involving brominated precursors.

- Quench reactions in ice-water to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.